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molecular formula C8H6F3NO4 B8367418 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol

2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol

Cat. No. B8367418
M. Wt: 237.13 g/mol
InChI Key: JFVHMGYMENBNDT-UHFFFAOYSA-N
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Patent
US07419984B2

Procedure details

A mixture of 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethane-1,1-diol (1.1 g, 4.6 mmol), palladium on carbon (100 mg, 10%), and ethanol (50 ml) was treated with hydrogen gas on a Parr shaker (50 psi) for 1 hour. The mixture was filtered through celite under suction and the filtrate was concentrated under reduced pressure to afford 1-(4-amino-phenyl)-2,2,2-trifluoro-ethanol (100% yield).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)(O)[OH:4].[H][H]>[Pd].C(O)C>[NH2:12][C:9]1[CH:10]=[CH:11][C:6]([CH:3]([OH:4])[C:2]([F:1])([F:15])[F:16])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC(C(O)(O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite under suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C(F)(F)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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